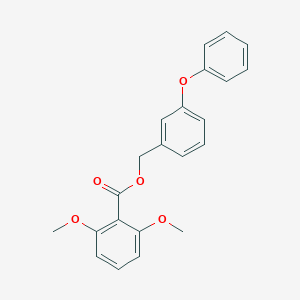
3-Phenoxybenzyl 2,6-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenoxybenzyl 2,6-dimethoxybenzoate, also known as PBDB, is a chemical compound that has been used in scientific research for various purposes. PBDB belongs to the class of benzodioxole compounds and is structurally similar to other compounds such as 2C-B and MDMA. PBDB has been studied for its potential use in medicinal chemistry, as well as its potential as a recreational drug.
Wirkmechanismus
3-Phenoxybenzyl 2,6-dimethoxybenzoate acts as a serotonin receptor agonist, meaning that it binds to and activates serotonin receptors in the brain. Specifically, 3-Phenoxybenzyl 2,6-dimethoxybenzoate has been shown to have affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. 3-Phenoxybenzyl 2,6-dimethoxybenzoate has also been shown to have affinity for the 5-HT2C receptor, which is involved in the regulation of appetite and mood.
Biochemical and Physiological Effects:
3-Phenoxybenzyl 2,6-dimethoxybenzoate has been shown to produce a range of biochemical and physiological effects in animal models. These effects include changes in locomotor activity, body temperature, and heart rate. 3-Phenoxybenzyl 2,6-dimethoxybenzoate has also been shown to produce changes in the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. These effects may be related to the potential therapeutic uses of 3-Phenoxybenzyl 2,6-dimethoxybenzoate in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Phenoxybenzyl 2,6-dimethoxybenzoate in lab experiments is its relatively high potency and selectivity for serotonin receptors. This makes it a useful tool for studying the serotonin system in the brain. However, one limitation of using 3-Phenoxybenzyl 2,6-dimethoxybenzoate is its potential for abuse as a recreational drug. Researchers must take precautions to ensure that 3-Phenoxybenzyl 2,6-dimethoxybenzoate is used only for scientific research purposes and not for recreational or illicit purposes.
Zukünftige Richtungen
There are several potential future directions for research on 3-Phenoxybenzyl 2,6-dimethoxybenzoate. One area of interest is the potential therapeutic uses of 3-Phenoxybenzyl 2,6-dimethoxybenzoate in the treatment of neurological disorders such as depression, anxiety, and addiction. Another area of interest is the development of new compounds based on the structure of 3-Phenoxybenzyl 2,6-dimethoxybenzoate, which may have improved potency and selectivity for serotonin receptors. Finally, further research is needed to fully understand the biochemical and physiological effects of 3-Phenoxybenzyl 2,6-dimethoxybenzoate in animal models and humans, as well as its potential for abuse as a recreational drug.
Synthesemethoden
The synthesis of 3-Phenoxybenzyl 2,6-dimethoxybenzoate involves the reaction of phenoxybenzyl chloride with 2,6-dimethoxybenzoic acid in the presence of a base. The reaction is typically carried out in a solvent such as dichloromethane or chloroform. The resulting product is then purified using techniques such as column chromatography or recrystallization. The purity of the final product can be determined using analytical techniques such as NMR spectroscopy or mass spectrometry.
Wissenschaftliche Forschungsanwendungen
3-Phenoxybenzyl 2,6-dimethoxybenzoate has been studied for its potential use in medicinal chemistry, particularly as a potential treatment for various neurological disorders. 3-Phenoxybenzyl 2,6-dimethoxybenzoate has been shown to have affinity for serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. 3-Phenoxybenzyl 2,6-dimethoxybenzoate has also been studied for its potential use as a research tool in the field of neuroscience, particularly in the study of the serotonin system.
Eigenschaften
Produktname |
3-Phenoxybenzyl 2,6-dimethoxybenzoate |
|---|---|
Molekularformel |
C22H20O5 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
(3-phenoxyphenyl)methyl 2,6-dimethoxybenzoate |
InChI |
InChI=1S/C22H20O5/c1-24-19-12-7-13-20(25-2)21(19)22(23)26-15-16-8-6-11-18(14-16)27-17-9-4-3-5-10-17/h3-14H,15H2,1-2H3 |
InChI-Schlüssel |
NFHILQGSKSAIKC-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Kanonische SMILES |
COC1=C(C(=CC=C1)OC)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2Z)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B255337.png)


![7-Ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B255342.png)


![Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate](/img/structure/B255354.png)

![Ethyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B255356.png)



![methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B255364.png)